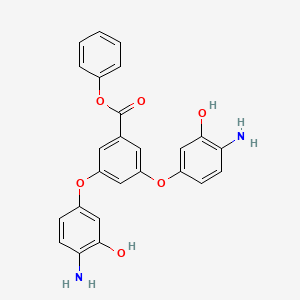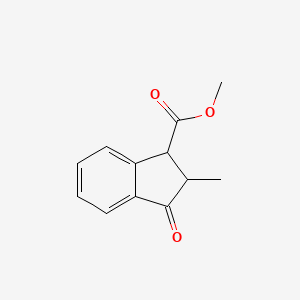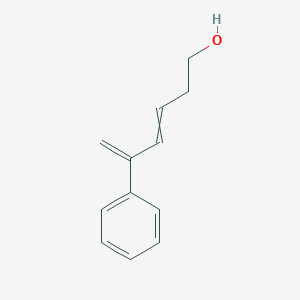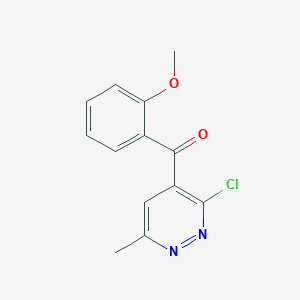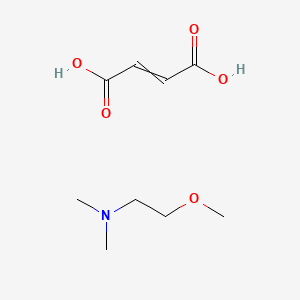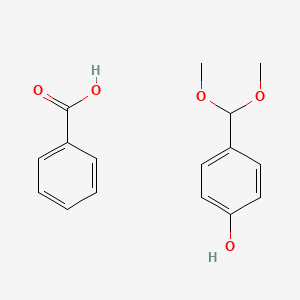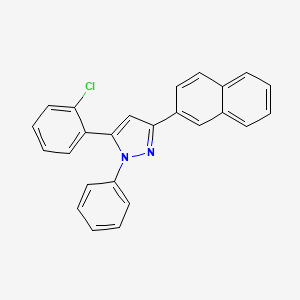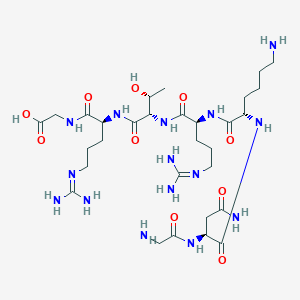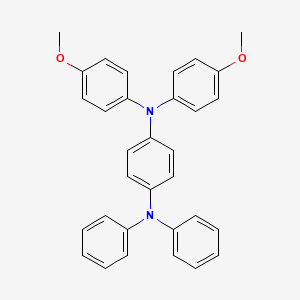
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes multiple aromatic rings and amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyaniline with benzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of N1,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic structure allows it to interact with various biological pathways, influencing cellular processes and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~-Bis(4-aminophenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine
- N~1~,N~1~-Bis(4-hydroxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine
Uniqueness
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine is unique due to the presence of methoxy groups on the aromatic rings. These groups can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
561329-62-2 |
|---|---|
Molekularformel |
C32H28N2O2 |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
4-N,4-N-bis(4-methoxyphenyl)-1-N,1-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C32H28N2O2/c1-35-31-21-17-29(18-22-31)34(30-19-23-32(36-2)24-20-30)28-15-13-27(14-16-28)33(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-24H,1-2H3 |
InChI-Schlüssel |
GYBAIIWMTDYWLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
